molecular formula C22H17ClN6OS B11672983 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11672983
M. Wt: 448.9 g/mol
InChI Key: ZHRFBJKSPMNZCG-AFUMVMLFSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a phenyl group, and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions using appropriate halogenated precursors.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed through a condensation reaction involving hydrazine and an appropriate acyl chloride.

    Introduction of the Pyridinylmethylidene Group: The final step involves the condensation of the acetohydrazide with pyridine-4-carbaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Interference with DNA/RNA: Affecting the synthesis or function of nucleic acids.

Comparison with Similar Compounds

2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the triazole ring and other functional groups. The unique combination of functional groups in 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN6OS

Molecular Weight

448.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H17ClN6OS/c23-18-6-8-19(9-7-18)29-21(17-4-2-1-3-5-17)27-28-22(29)31-15-20(30)26-25-14-16-10-12-24-13-11-16/h1-14H,15H2,(H,26,30)/b25-14+

InChI Key

ZHRFBJKSPMNZCG-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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